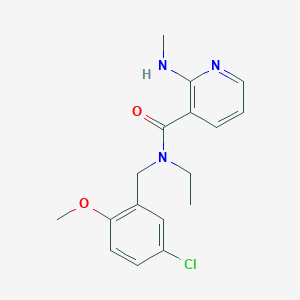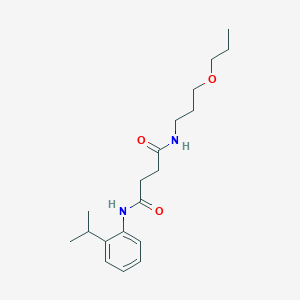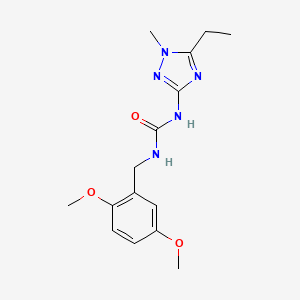![molecular formula C21H23N5O2 B5904049 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide](/img/structure/B5904049.png)
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide, also known as PTAC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PTAC is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular weight of 424.51 g/mol.
Mécanisme D'action
The mechanism of action of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has also been found to have anti-inflammatory effects. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments is its specificity. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have a high degree of specificity for HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments is its stability. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of future directions for the study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide. One area of research that is currently being explored is the use of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in combination with other drugs for the treatment of cancer. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have synergistic effects with other anti-cancer drugs, which could potentially lead to more effective treatments for cancer. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is also being studied for its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Overall, the study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has the potential to lead to new treatments for a variety of diseases and conditions.
Conclusion
In conclusion, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide is a synthetic molecule that has potential applications in scientific research. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have anti-cancer and neuroprotective properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to using N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide in lab experiments, its specificity and potential for use in combination with other drugs make it a promising area of research. Further study of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide could lead to new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the synthesis of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, which is then reacted with propionyl chloride to form N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]propanamide. The final step involves the reaction of N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]propanamide with benzoyl chloride to form N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide.
Applications De Recherche Scientifique
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have potential applications in scientific research. One of the main areas of research where N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been studied is cancer. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide has been found to have neuroprotective effects and can help prevent the formation of amyloid-beta plaques that are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-20(27)24-18-10-6-9-17(13-18)21(28)25-19(16-7-4-3-5-8-16)11-12-26-15-22-14-23-26/h3-10,13-15,19H,2,11-12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAOFJXGUIGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC(CCN2C=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![2-[3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903976.png)
![N-methyl-2-({[2-(propylthio)pyrimidin-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B5903983.png)


![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1,3-thiazol-2-yl)ethyl]urea trifluoroacetate](/img/structure/B5904001.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)
![2-(2-sec-butylphenoxy)-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methylacetamide](/img/structure/B5904011.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)

![2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
![isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate](/img/structure/B5904057.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904059.png)